
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the thiazole class of compounds and has been shown to have potent anti-cancer properties.
Applications De Recherche Scientifique
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent anti-cancer properties in various in vitro and in vivo models. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Mécanisme D'action
The mechanism of action of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide involves the inhibition of a protein called MTH1. MTH1 is an enzyme that is involved in the detoxification of oxidized nucleotides. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide binds to MTH1 and prevents it from performing its detoxification function. This leads to an accumulation of oxidized nucleotides in cancer cells, which ultimately results in cell death.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and increase the levels of oxidized nucleotides in cancer cells. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has also been shown to have minimal toxicity in normal cells, which is a desirable characteristic for a potential cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which provides a wealth of information for researchers. However, there are also some limitations to using 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide in lab experiments. It has been found to have limited solubility in aqueous solutions, which can make it difficult to work with. Additionally, its potency can vary depending on the cancer cell line being studied.
Orientations Futures
There are several future directions for the study of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide. One potential application is in combination therapy with other cancer treatments. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy. Another future direction is in the development of more potent analogs of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide. Researchers are currently working on developing analogs that have improved solubility and potency. Finally, there is a need for further research on the mechanism of action of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide. While it is known that 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide inhibits MTH1, the downstream effects of this inhibition are not fully understood. Further research in this area could lead to a better understanding of the anti-cancer properties of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide.
In conclusion, 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide is a promising small molecule inhibitor that has potent anti-cancer properties. It has been extensively studied for its potential therapeutic applications and has several advantages for lab experiments. While there are some limitations to using 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide, there are also several future directions for its study. Further research on 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide could lead to the development of new and more effective cancer treatments.
Méthodes De Synthèse
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the use of several reagents, including cyclohexylamine, thioacetic acid, and methylsulfonyl chloride. The final product is a white crystalline solid that is soluble in DMSO and other organic solvents.
Propriétés
IUPAC Name |
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-8-11(20(13,17)18)19-12(14-8)15-10(16)7-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H2,13,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHCRWDBCIXMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2CCCCC2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


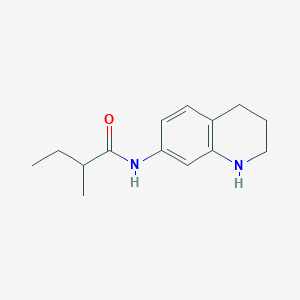
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

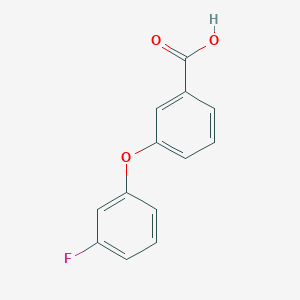
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
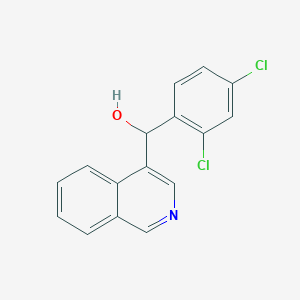
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
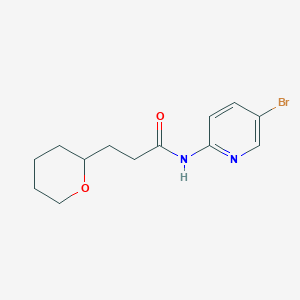
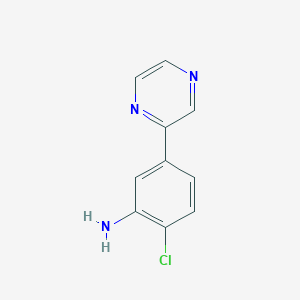


![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)